molecular formula C7H8ClNO3 B1587857 3-Hydroxyanthranilic acid hydrochloride CAS No. 4920-81-4

3-Hydroxyanthranilic acid hydrochloride

Cat. No.: B1587857
CAS No.: 4920-81-4
M. Wt: 189.59 g/mol
InChI Key: WORPVBBWRKRSHQ-UHFFFAOYSA-N
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Description

3-Hydroxyanthranilic acid hydrochloride is a chemical compound derived from 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its antioxidant properties and is used in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyanthranilic acid hydrochloride, also known as 2-Amino-3-hydroxybenzoic Acid Hydrochloride, is the enzyme Trans-2,3-dihydro-3-hydroxyanthranilate isomerase . This enzyme is involved in the metabolism of tryptophan .

Mode of Action

This compound interacts with its target enzyme and influences a range of molecular processes. It has been shown to have the ability to depress the release of cytokines from both T helper-1 (Th1) cells and Th2 cells . In addition, it can have a direct anti-proliferative effect on Th1 and Th2 cells under the same inflammatory conditions . At the molecular level, it can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B (NFκB), as well as inhibiting nitric oxide synthase .

Biochemical Pathways

This compound is an intermediate in the metabolism of tryptophan through the kynurenine pathway . This pathway is increasingly linked to aging and age-associated disease . Kynurenine pathway enzymes and metabolites influence a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses, cellular redox homeostasis, and energy production .

Pharmacokinetics

It is known that the compound is an intermediate in the metabolism of tryptophan . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.

Result of Action

The action of this compound results in a number of molecular and cellular effects. It increases resistance to oxidative stress during aging by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . It also serves as an antimicrobial against gram-negative bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its antimicrobial activity is regulated via tissue separation . It is synthesized in the C. elegans hypodermal tissue, localized to the site of pathogen interaction within the gut granules, and degraded in the neuronal cells . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment in which it is present.

Biochemical Analysis

Biochemical Properties

3-Hydroxyanthranilic acid hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase (HAAO), which catalyzes its conversion to quinolinic acid, a precursor for NAD+ synthesis . The compound also inhibits nitric oxide synthase in macrophages and stimulates the production of transforming growth factor-beta (TGF-β), thereby suppressing pro-inflammatory activity of Th1 cells . Additionally, it acts as a co-antioxidant for alpha-tocopherol, inhibiting lipid peroxidation in human low-density lipoprotein and plasma .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It increases resistance to oxidative stress by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response . In immune cells, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, reducing the formation of foam cells, which are major components of atherosclerotic lesions . The compound also modulates local and systemic inflammatory responses, impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes such as nitric oxide synthase, reducing the production of nitric oxide, a key mediator of inflammation . The compound also activates the Nrf2/SKN-1 pathway, enhancing the cellular antioxidant response . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to increase lifespan and delay age-associated decline in health in model organisms such as Caenorhabditis elegans and mice . Its stability and degradation are influenced by environmental factors, and long-term exposure has been associated with sustained resistance to oxidative stress and improved healthspan .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to improve motor function and extend lifespan in aging mice . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal metabolic processes . The compound’s impact on lipid metabolism and inflammation is dose-dependent, with optimal effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it is converted to quinolinic acid by the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO) . This pathway is crucial for the synthesis of NAD+, a vital cofactor in cellular metabolism . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and activity . The compound’s distribution is also modulated by its solubility and stability in different cellular environments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . These factors play a crucial role in determining the compound’s efficacy and impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyanthranilic acid hydrochloride can be synthesized through the esterification and cyclization of 3-Hydroxyanthranilic acid with geldanamycin . The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the chemical synthesis of 3-Hydroxyanthranilic acid followed by its conversion to the hydrochloride salt using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as ether, chloroform, and alcohols .

Major Products Formed

The major products formed from these reactions include derivatives of 3-Hydroxyanthranilic acid, which can have different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyanthranilic acid hydrochloride is unique due to its specific role in the kynurenine pathway of tryptophan metabolism and its potent antioxidant properties. It has been shown to extend lifespan and improve health in model organisms, making it a valuable compound for scientific research .

Properties

IUPAC Name

2-amino-3-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORPVBBWRKRSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197719
Record name 3-Hydroxyanthranilic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4920-81-4
Record name Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyanthranilic acid hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyanthranilic acid hydrochloride
Source EPA DSSTox
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Record name 3-hydroxyanthranilic acid hydrochloride
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Record name 3-Hydroxyanthranilic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-hydroxyanthranilic acid hydrochloride?

A1: this compound (2-carboxy-6-hydroxyanilinium chloride) exhibits a specific molecular arrangement. [] The amino group is protonated, and the carboxyl group lies nearly coplanar with the phenol ring. [] These structural features contribute to the molecule's ability to form hydrogen bonds, influencing its interactions and packing.

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